![molecular formula C13H17N3O B2383831 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-64-8](/img/structure/B2383831.png)
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPDD and is a member of the pyrazolopyridine family. CPDD has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of CPDD is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and receptors in the body. CPDD has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by CPDD may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPDD has a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CPDD has been shown to have anticonvulsant and anxiolytic effects. CPDD has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
実験室実験の利点と制限
CPDD has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. CPDD is also relatively stable, which makes it easier to handle and store. However, there are also some limitations to the use of CPDD in laboratory experiments. Its complex synthesis process and specialized equipment requirements make it more difficult and expensive to work with than some other compounds.
将来の方向性
There are several potential future directions for research on CPDD. One area of interest is the development of CPDD-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of CPDD's effects on the brain and its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPDD and its potential side effects.
合成法
CPDD can be synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then reacted with 3,4-dimethylpyridine-2-carboxylic acid to form the final product, CPDD. The synthesis of CPDD is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CPDD has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of CPDD is in the treatment of cancer. CPDD has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CPDD has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
特性
IUPAC Name |
2-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHINRGJKITJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

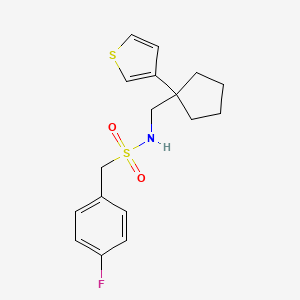
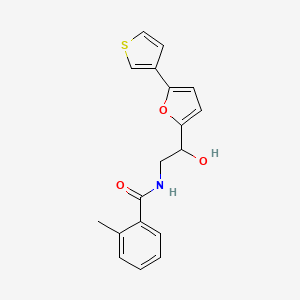
![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)
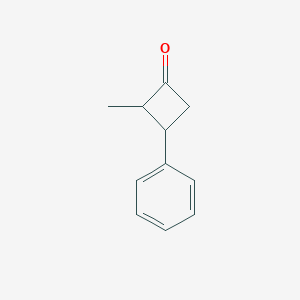
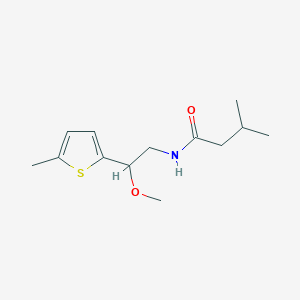
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
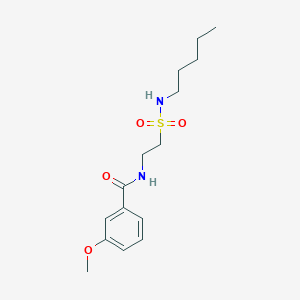
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2383769.png)
![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)